REACTION_CXSMILES
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[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].C(N(C(C)C)CC)(C)C.Br[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22]>C(#N)C>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:4][C:3]=1[F:9]
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Name
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|
Quantity
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120 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(N)C=C1)F
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Name
|
|
Quantity
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162 g
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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105 g
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Type
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reactant
|
Smiles
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BrCC(=O)OCC
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at this temperature for 12 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was then evaporated to dryness
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Type
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ADDITION
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Details
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Water was added to the residue
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Type
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FILTRATION
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Details
|
the solid was filtered
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Type
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CUSTOM
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Details
|
Crystallization from petroleum ether and ethyl acetate (5:1)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |